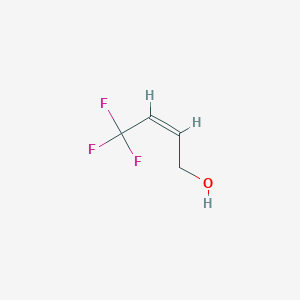

4,4,4-Trifluorobut-2-enol (cis)

Description

Strategic Importance of Trifluorinated Building Blocks in Advanced Organic Synthesis

The incorporation of trifluoromethyl (CF3) groups is a widely employed strategy in the development of pharmaceuticals, agrochemicals, and materials. rsc.orgnih.gov This is attributed to the unique electronic properties of the CF3 group, which can significantly alter a molecule's physical and chemical characteristics. rsc.orgsigmaaldrich.com The introduction of a trifluoromethyl group can enhance lipophilicity, improve metabolic stability, and modify the pharmacokinetic profile of drug molecules. rsc.orgnih.gov

The strong electronegativity and high stability of the carbon-fluorine bonds in the CF3 group contribute to these beneficial effects. rsc.org It is estimated that approximately 20% of fluorinated pharmaceuticals and 40% of fluorinated agrochemicals on the market contain a trifluoromethyl group. rsc.org The use of trifluorinated building blocks, such as 4,4,4-Trifluorobut-2-enol (cis), provides a direct and efficient route to introduce this crucial functional group into target molecules. rsc.orgnih.gov This approach has proven to be a powerful strategy in the construction of complex trifluoromethyl-containing heterocyclic compounds. rsc.orgnih.gov

Key Properties Modified by Trifluoromethyl Groups:

| Property | Effect of Trifluoromethyl Group |

| Lipophilicity | Enhanced |

| Metabolic Stability | Improved |

| Acidity | Altered |

| Dipole Moment | Altered |

| Polarity | Altered |

Evolution of Research Interests in Stereodefined Fluorinated Allylic Alcohols

Research interest in stereodefined fluorinated allylic alcohols has grown significantly due to their utility as versatile intermediates in asymmetric synthesis. The precise spatial arrangement of the fluorine-containing group, the double bond, and the hydroxyl group allows for a high degree of stereocontrol in subsequent chemical transformations.

The synthesis of these building blocks has evolved, with various methods being developed to control the stereochemistry. For instance, the ruthenium-catalyzed hydrogen auto-transfer mediated by 2-butyne (B1218202) represents a method for the stereo- and site-selective conversion of primary alcohols to allylic alcohols. nih.gov Computational and experimental studies, including DFT studies, have been instrumental in understanding the reaction mechanisms and optimizing catalyst performance to achieve desired stereoisomers. nih.gov The ability to selectively synthesize specific stereoisomers of fluorinated allylic alcohols is crucial for accessing a wide range of enantiomerically enriched and diastereomerically pure target molecules. nih.gov

Significance of (cis)-Stereochemistry in Chemical Transformations

The (cis)-stereochemistry of the double bond in 4,4,4-Trifluorobut-2-enol plays a critical role in directing the outcome of chemical reactions. The specific geometric arrangement of the substituents around the double bond influences the molecule's reactivity and the stereochemistry of the products formed.

For example, in cycloaddition reactions, the cis-configuration can lead to the formation of specific diastereomers that would be inaccessible or difficult to obtain from the corresponding trans-isomer. The proximity of the trifluoromethyl group and the hydroxyl group in the cis-isomer can also lead to unique intramolecular interactions that influence reaction pathways. The development of synthetic methods that can selectively produce the cis-isomer is therefore of high importance. One such method involves the isomerization of 4,4,4-trifluorobut-2-yn-1-ols, which can be a simple and efficient route to the desired α,β-unsaturated alcohol. evitachem.com The ability to control the stereochemistry of the double bond is a key factor in the strategic use of this building block for the synthesis of complex and stereochemically defined molecules.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4,4,4-trifluorobut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h1-2,8H,3H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTWQLLIVDODPQ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83706-94-9, 83706-98-3 | |

| Record name | (2E)-4,4,4-trifluorobut-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.271.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4,4,4-Trifluoro-2-buten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving Z 4,4,4 Trifluorobut 2 Enol and Its Analogues

Elucidation of Stereochemical Outcomes and Control Mechanisms (e.g., cis-stereospecificity in cycloadditions)

The stereochemistry of reactions involving (Z)-4,4,4-trifluorobut-2-enol is fundamentally governed by the principles of orbital symmetry and the steric and electronic influences of its functional groups. In cycloaddition reactions, the cis (or Z) geometry of the double bond often leads to a high degree of stereospecificity, where the stereochemistry of the starting material directly dictates the stereochemistry of the product.

For instance, in [2+2] and [4+2] cycloadditions, the concerted nature of the reaction mechanism ensures that the relative orientation of the substituents on the double bond is maintained in the resulting cyclic product. Research on the cycloaddition of highly reactive dienophiles, such as strained cycloalkynes, with diastereomeric dienes has demonstrated that these reactions proceed with high stereoselectivity, supporting the applicability of orbital symmetry principles even with exceptionally reactive species. researchgate.net The reaction of electron-deficient alkenes, like those bearing trifluoromethyl groups, with electron-rich alkenes often proceeds via a concerted pathway or a stepwise pathway involving a diradical intermediate. acs.org In a concerted mechanism, the cis arrangement of the substituents in the fluorinated butenol (B1619263) would be expected to translate directly into a cis arrangement in the cycloadduct. This stereochemical control is a powerful tool in synthesis, allowing for the predictable construction of complex, stereodefined cyclic systems.

Rearrangement Reactions and Isomerization Pathways

(Z)-4,4,4-Trifluorobut-2-enol and its analogues are susceptible to a variety of rearrangement and isomerization reactions, driven by the formation of more thermodynamically stable products. These transformations involve intricate mechanistic pathways, including proton shifts, redox processes, and sigmatropic rearrangements.

Proton shift mechanisms are fundamental to the isomerization of allylic alcohols. In the presence of an acid or base catalyst, (Z)-4,4,4-trifluorobut-2-enol can undergo a 1,3-proton transfer, leading to the formation of its enol tautomer. This enol rapidly equilibrates to the more stable corresponding ketone, 4,4,4-trifluorobutan-2-one. masterorganicchemistry.com This process, known as keto-enol tautomerism, is often the driving force for the isomerization of allylic alcohols. masterorganicchemistry.com

The mechanism under acidic conditions involves protonation of the hydroxyl group, followed by elimination of water to form a resonance-stabilized carbocation. Water then attacks the more substituted carbon, and subsequent deprotonation yields the enol, which tautomerizes to the ketone. Under basic conditions, the hydroxyl proton is removed to form an alkoxide, which can facilitate the deprotonation of the C4 carbon, leading to an enolate intermediate that can be protonated to give the ketone. masterorganicchemistry.com Catalytic systems, such as those employing iron complexes, have been developed to facilitate the regioselective transposition of C=C double bonds in alkenes through controlled 1,3-proton transfer, a process dictated by the pKa of the allylic protons. acs.org

The Oxy-Cope rearrangement is a powerful researchgate.netresearchgate.net-sigmatropic rearrangement of 1,5-dien-3-ols that yields unsaturated carbonyl compounds. wikipedia.org This reaction is a variant of the Cope rearrangement and is particularly effective due to the subsequent, irreversible tautomerization of the initially formed enol product to a stable ketone or aldehyde. masterorganicchemistry.comtcichemicals.com This tautomerization acts as the thermodynamic driving force for the reaction. tcichemicals.comorganic-chemistry.org

The reaction proceeds through a concerted, six-membered, chair-like transition state. masterorganicchemistry.com A significant rate enhancement, by a factor of 10¹⁰ to 10¹⁷, is observed in the anionic Oxy-Cope rearrangement. wikipedia.orgorganic-chemistry.org In this variation, the alcohol is first deprotonated with a base (e.g., potassium hydride) to form an alkoxide. The resulting enolate forms directly, rendering the reaction essentially irreversible and often allowing it to proceed at room temperature or even lower, whereas the neutral version typically requires high temperatures. tcichemicals.comorganic-chemistry.org The presence of the electron-withdrawing trifluoromethyl group in an analogue of (Z)-4,4,4-trifluorobut-2-enol would influence the electronic nature of the transition state but the fundamental mechanistic pathway of the Oxy-Cope rearrangement would remain a key transformation pathway for suitably substituted substrates.

Table 1: Comparison of Neutral and Anionic Oxy-Cope Rearrangements

| Feature | Neutral Oxy-Cope Rearrangement | Anionic Oxy-Cope Rearrangement |

| Reactant | 1,5-dien-3-ol | 1,5-dien-3-alkoxide |

| Conditions | High temperatures (e.g., >150°C) masterorganicchemistry.com | Mild temperatures (often room temp. or below) tcichemicals.comorganic-chemistry.org |

| Initial Product | Enol masterorganicchemistry.com | Enolate organic-chemistry.org |

| Driving Force | Irreversible keto-enol tautomerization wikipedia.orgmasterorganicchemistry.com | Formation of the stable enolate wikipedia.org |

| Rate | Moderate | Dramatically accelerated (10¹⁰-10¹⁷ times faster) wikipedia.orgorganic-chemistry.org |

| Reversibility | Generally considered irreversible masterorganicchemistry.com | Irreversible wikipedia.org |

Nucleophilic and Electrophilic Activation Mechanisms

The reactivity of (Z)-4,4,4-trifluorobut-2-enol can be modulated through nucleophilic and electrophilic activation. The electron-withdrawing nature of the trifluoromethyl (CF₃) group plays a pivotal role in these activations.

Electrophilic Activation: The CF₃ group renders the double bond electron-deficient, making it an excellent Michael acceptor. This enhances its susceptibility to attack by nucleophiles in conjugate addition reactions. researchgate.netnih.gov The reaction of analogues, such as ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate, with various binucleophiles proceeds through the initial formation of a Michael adduct, which then undergoes subsequent cyclization. researchgate.net This electrophilic character allows for the construction of various heterocyclic and polyfunctionalized compounds.

Nucleophilic Activation: The hydroxyl group is the primary site for nucleophilic activation. Deprotonation of the alcohol to form the corresponding alkoxide significantly enhances its nucleophilicity and is a key step in the anionic Oxy-Cope rearrangement. tcichemicals.com This activation transforms the molecule into a potent intermediate for subsequent intramolecular rearrangements or intermolecular reactions. Furthermore, the alcohol can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions at the allylic position.

Radical Processes and Electron Transfer Mechanisms in Fluorinated Systems

Reactions involving radical intermediates and electron transfer are crucial in the chemistry of fluorinated compounds. The trifluoromethyl group can be introduced into molecules, or existing fluorinated molecules can participate in reactions, via radical pathways, often initiated by photoredox catalysis.

An electron transfer (ET) process involves the movement of an electron from a donor to an acceptor, resulting in a change in the oxidation states of the involved species. youtube.com In the context of fluorinated systems, visible-light photoredox catalysis is a common method to initiate these processes. nih.govacs.org For example, a photocatalyst like Ru(phen)₃Cl₂ can be excited by visible light, becoming a potent single-electron transfer agent capable of generating a trifluoromethyl radical (•CF₃) from a precursor like CF₃I. acs.org

This highly reactive •CF₃ radical can then add to alkenes. acs.org In the case of α,β-unsaturated systems, the electrophilic •CF₃ radical readily adds to electron-rich boron enolates, which can be generated in situ from enones. nih.gov This radical addition is a key step in the α-trifluoromethylation of ketones. nih.gov The mechanism involves the generation of the radical, its addition to the substrate to form a radical intermediate, and subsequent steps to yield the final product. nih.gov Copper-catalyzed photoredox systems have also been shown to facilitate trifluoromethylchlorosulfonylation of alkenes through an inner-sphere mechanism, where the copper catalyst acts as both an electron transfer reagent and a coordinator for the bond-forming steps. nih.gov

Identification and Characterization of Reaction Intermediates

The investigation into the reaction mechanisms of (Z)-4,4,4-trifluorobut-2-enol and its analogues often points towards the formation of several key types of intermediates, including enolates, organometallic complexes, and radical species. The characterization of these transient species is crucial for understanding reaction pathways and optimizing conditions for desired transformations.

In reactions of related trifluoromethylated carbonyl compounds, the formation of enolate intermediates is a common mechanistic feature. For instance, in the α-trifluoromethylation of ketones, silyl (B83357) enol ethers are used as precursors to generate a reactive enolate that can then be attacked by a trifluoromethylating agent. nih.gov Mechanistic studies on these reactions have identified highly reactive alkylrhodium complexes as key intermediates when using rhodium catalysts. nih.gov

Furthermore, the study of related fluorinated butenoates, such as ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate, suggests that reactions with nucleophiles proceed through the formation of a product of conjugate nucleophilic addition as a key intermediate. researchgate.net This highlights the electrophilic nature of the carbon-carbon double bond, influenced by the electron-withdrawing trifluoromethyl group.

Computational studies have also proven invaluable in elucidating the mechanisms of reactions involving fluorinated compounds. researchgate.netscielo.br Density functional theory (DFT) calculations can be employed to model reaction pathways, calculate the energies of transition states and intermediates, and predict the stereochemical outcomes of reactions. scielo.br For example, computational analysis of the Z-E isomerization of related γ-alkylidenebutenolides has provided insights into the stability of intermediates in acidic media. scielo.br

Spectroscopic techniques play a pivotal role in the direct or indirect observation of reaction intermediates. 19F NMR spectroscopy is particularly powerful for monitoring reactions involving fluorine-containing molecules, as it can be used to track the conversion of starting materials and the formation of products and, in some cases, intermediates. nih.gov For instance, in the oxidation of CF3-containing propargylic alcohols to the corresponding ynones, 19F NMR was used to determine the conversion of the starting material. nih.gov

Table 1: Potential Reaction Intermediates and Methods of Characterization

| Intermediate Type | Precursor/Reaction Type | Method of Identification/Characterization | Key Findings/Observations |

| Enolate | Base-mediated reactions of carbonyl analogues | Indirect evidence from product analysis, Computational modeling (DFT) | The regioselectivity of subsequent reactions is dictated by the stability and reactivity of the enolate isomer formed. |

| Organometallic Complex (e.g., Rhodium) | Rhodium-catalyzed trifluoromethylation of related ketones | Mechanistic studies involving trapping experiments and kinetic analysis nih.gov | A highly reactive alkylrhodium complex is proposed to be the active trifluoromethylating species. nih.gov |

| Conjugate Addition Adduct | Nucleophilic addition to α,β-unsaturated systems | Isolation and characterization of the adduct, NMR spectroscopy researchgate.net | The initial Michael-type addition of a nucleophile to the double bond is a key step in the formation of various heterocyclic products from related bromo-trifluorobutenoates. researchgate.net |

| Radical Intermediate | Photoredox or radical-initiated trifluoromethylation reactions | Trapping experiments with radical scavengers (e.g., TEMPO), EPR spectroscopy, Computational studies | The reaction proceeds through the generation of a CF3 radical which then adds to the alkene. orientjchem.org |

Table 2: Spectroscopic Data for Characterization of Related Compounds

| Compound Type | Spectroscopic Technique | Characteristic Signals/Features |

| CF3-containing ynones | 19F NMR | Chemical shifts are sensitive to the electronic environment of the trifluoromethyl group, allowing for monitoring of reaction progress. nih.gov |

| CF3-containing ynones | 13C NMR, 1H NMR, IR, HRMS | Used for the unambiguous structural determination of the final products. nih.gov |

| E-stereoisomer of Michael adducts | NMR Spectroscopy | The stereochemistry can often be deduced by comparing the chemical shift of the CF3 group and analyzing coupling constants between vinylic and allylic protons. nih.gov |

It is important to note that the direct spectroscopic observation of intermediates for (Z)-4,4,4-trifluorobut-2-enol itself is not well-documented. The information presented here is largely inferred from studies on closely related analogues and provides a likely picture of the transient species that govern its reactivity. Future research employing advanced spectroscopic techniques, such as low-temperature NMR, and sophisticated computational modeling will be necessary to definitively identify and characterize the reaction intermediates of (Z)-4,4,4-trifluorobut-2-enol.

Applications of 4,4,4 Trifluorobut 2 Enol Cis As a Versatile Synthon in Complex Molecule Synthesis

Precursor for Fluorinated Heterocycles

A key application of cis-4,4,4-trifluorobut-2-enol lies in its role as a precursor for the synthesis of fluorinated heterocyclic compounds. The initial step in many of these synthetic pathways involves the oxidation of the alcohol functionality to produce 4,4,4-trifluorobut-2-yn-1-one. This ynone is a highly reactive Michael acceptor, readily undergoing conjugate addition with various nucleophiles to initiate the formation of diverse heterocyclic rings.

Synthesis of Nitrogen-Containing Heterocycles (e.g., azetidines, triazoles, pyrazoles, indoles, quinolines)

cis-4,4,4-Trifluorobut-2-enol, via its oxidized ynone intermediate, is instrumental in the construction of various nitrogen-containing heterocycles. For instance, trifluoromethylated pyrimidines can be synthesized from 4,4,4-trifluorobut-2-yn-1-ones. While direct synthesis of other nitrogen heterocycles from this specific precursor is not extensively documented, the broader field of fluorine chemistry demonstrates the utility of trifluoromethylated building blocks in accessing these structures.

General strategies for the synthesis of trifluoromethylated nitrogen heterocycles often involve the use of various fluorinated synthons. For example, 2-(trifluoromethyl)azetidines can be prepared through strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. The synthesis of trifluoromethylated triazoles can be achieved via the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile. Similarly, trifluoromethylated pyrazoles are accessible through sequential [3+2]-cycloaddition of fluorinated nitrile imines with chalcones. The construction of 2-(trifluoromethyl)indoles can be accomplished via a domino trifluoromethylation/cyclization of 2-alkynylanilines. Furthermore, 2-trifluoromethylated quinolines can be synthesized from α-CF3-enamines and 2-nitrobenzaldehydes.

The following table summarizes various nitrogen-containing heterocycles synthesized from different fluorinated precursors, illustrating the potential pathways for which cis-4,4,4-trifluorobut-2-enol could serve as a starting material.

| Heterocycle | Synthetic Precursor(s) | Key Reaction Type |

| 2-(Trifluoromethyl)azetidines | 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes | Strain-release reaction |

| 5-Trifluoromethyl 1,2,4-triazoles | Hydrazonoyl chloride and trifluoroacetaldehyde (B10831) O-(aryl)oxime | [3+2] Cycloaddition |

| 3-Trifluoromethylated pyrazoles | Fluorinated nitrile imines and chalcones | [3+2] Cycloaddition |

| 2-(Trifluoromethyl)indoles | 2-Alkynylanilines and CuCF3 | Domino trifluoromethylation/cyclization |

| 2-Trifluoromethylquinolines | α-CF3-enamines and 2-nitrobenzaldehydes | Intramolecular cyclization |

Synthesis of Oxygen-Containing Heterocycles (e.g., chromenes, furans, oxathiolanes)

The utility of cis-4,4,4-trifluorobut-2-enol extends to the synthesis of oxygen-containing heterocycles. The oxidized intermediate, 4,4,4-trifluorobut-2-yn-1-one, serves as a Michael acceptor for oxygen nucleophiles, leading to the formation of various oxygen-containing rings. For example, the reaction of these ynones with acetylacetone can lead to the formation of trifluoromethylated salicylate derivatives, which are precursors to chromenes.

While direct routes from cis-4,4,4-trifluorobut-2-enol are still being explored for all classes of oxygen heterocycles, the literature provides examples of synthesizing trifluoromethylated versions of these rings from other fluorinated building blocks. For instance, 2-trifluoromethyl chromenes can be synthesized via a double carbonyl-ene reaction of o-isopropenylphenols with trifluoroacetic anhydride.

The following table highlights examples of oxygen-containing heterocycles synthesized using trifluoromethylated precursors.

| Heterocycle | Synthetic Precursor(s) | Key Reaction Type |

| Trifluoromethylated salicylate derivatives | 4,4,4-Trifluorobut-2-yn-1-ones and acetylacetone | Michael addition/cyclization |

| 2-Trifluoromethyl chromenes | o-Isopropenylphenols and trifluoroacetic anhydride | Double carbonyl-ene reaction |

Synthesis of Sulfur-Containing Heterocycles (e.g., 1,4-oxathianes, 1,3-oxathiolanes)

The synthesis of sulfur-containing heterocycles using cis-4,4,4-trifluorobut-2-enol as a synthon is an area of growing interest. The corresponding β-trifluoromethyl enones, which are structurally related to the ynone intermediate derived from the oxidation of cis-4,4,4-trifluorobut-2-enol, have been shown to react with β-mercaptoalcohols to form 1,4-oxathianes. This suggests a plausible synthetic route starting from the target compound.

| Heterocycle | Synthetic Precursor(s) | Key Reaction Type |

| 1,4-Oxathianes | β-Trifluoromethyl enones and β-mercaptoalcohols | Michael addition/cyclization |

Building Block for Trifluoromethylated Amino Acids and Peptidomimetics

cis-4,4,4-Trifluorobut-2-enol serves as a precursor to valuable trifluoromethylated building blocks for the synthesis of non-proteinogenic amino acids and peptidomimetics. The aldehyde derivative, 4,4,4-trifluorocrotonaldehyde, obtained from the oxidation of the parent alcohol, is a versatile intermediate. This aldehyde can undergo various transformations to introduce the trifluoromethyl group into amino acid scaffolds.

For example, enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which are bioisosteres of leucine, are in high demand for drug design. Methods for the large-scale asymmetric synthesis of these compounds have been developed, showcasing the importance of trifluoromethylated four-carbon synthons.

Furthermore, the development of peptidomimetics, which are designed to mimic peptides but with improved stability and bioavailability, often incorporates fluorinated moieties. Trifluoromethylalkenes, for instance, have been used as amide isopolar mimics in the synthesis of Leu-enkephalin peptidomimetics. The synthetic accessibility of trifluoromethylated building blocks from precursors like cis-4,4,4-trifluorobut-2-enol is crucial for advancing this field.

The following table provides examples of trifluoromethylated amino acids and peptidomimetic precursors.

| Compound Class | Key Intermediate | Synthetic Approach |

| Trifluoromethylated Amino Acids | 4,4,4-Trifluorocrotonaldehyde | Asymmetric synthesis |

| Peptidomimetics | Trifluoromethylalkenes | Incorporation as amide isopolar mimics |

Synthesis of Fluorinated Carbohydrates and Nucleosides

The incorporation of fluorine into carbohydrates and nucleosides can significantly impact their biological activity, metabolic stability, and conformational preferences. While the direct application of cis-4,4,4-trifluorobut-2-enol in the synthesis of fluorinated carbohydrates and nucleosides is not yet widely reported, the principles of using small fluorinated building blocks are well-established in this area.

The synthesis of fluorinated nucleosides often involves either the direct fluorination of a pre-formed nucleoside or the condensation of a fluorine-substituted sugar with a nucleobase. Small, chiral fluorinated synthons are crucial for the latter approach. The versatility of cis-4,4,4-trifluorobut-2-enol and its derivatives suggests potential for its development as a precursor for novel fluorinated sugar analogues.

Advanced Spectroscopic and Analytical Techniques in Mechanistic and Structural Studies

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of cis-4,4,4-Trifluorobut-2-enol and for probing its reactivity. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a multi-faceted approach to understanding its molecular framework and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum of cis-4,4,4-Trifluorobut-2-enol is expected to show distinct signals for the vinyl, methylene (B1212753), and hydroxyl protons. The chemical shifts and coupling constants are highly informative. For comparison, in the non-fluorinated analogue, cis-2-buten-1-ol, the vinyl protons appear around 5.5-5.7 ppm, while the methylene protons are observed near 4.1 ppm. In cis-4,4,4-Trifluorobut-2-enol, the electron-withdrawing trifluoromethyl group is anticipated to shift the resonance of the adjacent vinyl proton downfield. The cis-configuration of the double bond is confirmed by the magnitude of the vicinal coupling constant between the two vinyl protons (³JHH), which is typically in the range of 6-12 Hz for cis-alkenes.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. The carbon atoms of the double bond are expected to resonate in the olefinic region (around 100-150 ppm), with the carbon attached to the trifluoromethyl group showing a significant downfield shift due to the strong deshielding effect of the fluorine atoms. Furthermore, the trifluoromethyl group itself will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The methylene carbon attached to the hydroxyl group will be found in the typical range for allylic alcohols.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly powerful for studying fluorinated organic compounds due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion. nih.gov For cis-4,4,4-Trifluorobut-2-enol, the three fluorine atoms of the CF₃ group are chemically equivalent and are expected to give rise to a single resonance signal. The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group. Coupling between the fluorine nuclei and the adjacent vinyl proton (³JFH) will result in a doublet in the ¹⁹F spectrum and will further split the vinyl proton signal in the ¹H NMR spectrum, providing crucial information for stereochemical assignment. nih.gov

Mechanistic insights into reactions involving cis-4,4,4-Trifluorobut-2-enol can be gained by using chiral derivatizing agents, such as trifluoromethylbenzimidazolylbenzoic acid (TBBA), and analyzing the ¹⁹F NMR spectra of the resulting diastereomeric esters. This method can be employed to determine the absolute configuration of the alcohol, which is essential for understanding stereoselective transformations. rsc.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for cis-4,4,4-Trifluorobut-2-enol

| Atom | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Constants (Hz) |

|---|---|---|---|

| H (vinyl, adjacent to CF₃) | 6.0 - 6.5 | Doublet of quartets | ³JHH (cis), ³JHF |

| H (vinyl, adjacent to CH₂OH) | 5.7 - 6.2 | Doublet of triplets | ³JHH (cis), ⁴JHH |

| H (methylene) | 4.2 - 4.5 | Doublet | ³JHH |

| H (hydroxyl) | Variable | Singlet (broad) | - |

| C (CF₃) | 120 - 125 | Quartet | ¹JCF |

| C (vinyl, adjacent to CF₃) | 130 - 140 | Quartet | ²JCF |

| C (vinyl, adjacent to CH₂OH) | 125 - 135 | Singlet | - |

| C (methylene) | 60 - 65 | Singlet | - |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Bonding Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers valuable information about the functional groups and conformational preferences of cis-4,4,4-Trifluorobut-2-enol.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-F bonds. The O-H stretching vibration will appear as a broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The position and shape of this band can provide insights into the extent and nature of intermolecular and intramolecular hydrogen bonding. The C=C stretching vibration for the cis-disubstituted alkene is expected around 1650 cm⁻¹. Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing the C=C stretching vibration, which is typically a strong band in the Raman spectrum of alkenes.

Conformational analysis of fluorinated alcohols has shown that intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms can occur, leading to the stabilization of specific conformers. chemicalbook.com This interaction can be detected through shifts in the O-H stretching frequency in the IR spectrum. Computational studies, often performed in conjunction with vibrational spectroscopy, can help to predict the most stable conformers and to assign the observed vibrational bands.

Table 2: Expected Characteristic Vibrational Frequencies for cis-4,4,4-Trifluorobut-2-enol

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| O-H stretch | 3200 - 3600 | IR | Broad, indicates hydrogen bonding |

| C-H stretch (vinyl) | 3000 - 3100 | IR, Raman | |

| C-H stretch (methylene) | 2850 - 3000 | IR, Raman | |

| C=C stretch | 1640 - 1660 | IR, Raman | Strong in Raman |

| C-F stretch | 1100 - 1300 | IR | Strong absorption |

| C-O stretch | 1000 - 1100 | IR |

UV-Vis Spectroscopy in Mechanistic Investigations and Spectroelectrochemistry

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. While cis-4,4,4-Trifluorobut-2-enol itself does not possess an extended conjugated system, its derivatives or reaction intermediates might. The primary electronic transition expected for an isolated double bond is a π → π* transition, which typically occurs in the far UV region (below 200 nm) and may not be readily observable with standard spectrophotometers.

However, UV-Vis spectroscopy can be a valuable tool in mechanistic studies. For instance, if a reaction involving cis-4,4,4-Trifluorobut-2-enol leads to the formation of a conjugated diene or an enone, the appearance of a new absorption band at a longer wavelength (above 200 nm) can be monitored to follow the reaction progress. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of substituents.

X-ray Crystallography of Derivatives and Key Intermediates

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. While obtaining single crystals of the relatively volatile cis-4,4,4-Trifluorobut-2-enol may be challenging, the crystal structures of its derivatives or stable key intermediates can offer invaluable structural information.

For example, studies on chiral trifluoromethylated 2-butenolides, which can be synthesized from trifluoromethylated allylic alcohols, have been reported. The X-ray crystal structure of these butenolide derivatives would definitively establish the relative stereochemistry of the substituents on the lactone ring, which is a direct consequence of the stereochemistry of the starting alcohol and the reaction mechanism. This information is crucial for confirming the outcome of stereoselective reactions and for understanding the factors that control the stereochemical course of the transformation.

The solid-state conformation revealed by X-ray crystallography can also provide insights into intermolecular interactions, such as hydrogen bonding and C-H···F interactions, which can influence the crystal packing and potentially the reactivity in the solid state.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Highly (cis)-Stereoselective Transformations

The precise control of stereochemistry is a cornerstone of modern organic synthesis. For cis-4,4,4-Trifluorobut-2-enol, future research will heavily focus on developing new catalytic systems that can maintain or selectively generate the cis-geometry in subsequent transformations. The synthesis of the starting material itself often involves the isomerization of 4,4,4-trifluorobut-2-yn-1-ols. evitachem.com The challenge lies in developing catalysts that not only promote desired reactions, such as etherification, esterification, or C-C bond formation, but also prevent isomerization to the more thermodynamically stable trans-isomer.

One promising avenue is the exploration of transition-metal catalysis. Ruthenium-catalyzed hydrogen auto-transfer reactions, for example, have shown success in the conversion of primary alcohols to chiral allylic alcohols, demonstrating site- and stereoselectivity. nih.gov Adapting such systems to the fluorinated substrate could enable controlled functionalization. Similarly, palladium-catalyzed hydrosilylation of related fluorinated allenes to access β-fluorinated vinylsilanes highlights the potential for metal catalysts to control regioselectivity in fluorinated systems. acs.org

Another key area is the development of organocatalysis for stereoselective transformations. Iodine(I)/Iodine(III) catalysis has recently emerged as a powerful tool for the regioselective fluorination of unactivated allenes, yielding propargylic fluorides. nih.gov This demonstrates the potential of metal-free systems to control reactivity in fluorinated unsaturated systems. Future work could involve designing chiral organocatalysts that can selectively recognize and transform the cis-enol while accommodating the sterically demanding and electron-withdrawing trifluoromethyl group. The development of enantioselective catalysis, perhaps using chiral ligands or catalysts, could further enhance the utility of this building block by creating stereodefined centers adjacent to the trifluoromethyl-bearing alkene. nih.govnih.gov

Table 1: Potential Catalytic Systems for cis-4,4,4-Trifluorobut-2-enol Transformations

| Catalyst Type | Potential Transformation | Rationale for Exploration |

|---|---|---|

| Ruthenium-JOSIPHOS | Stereoselective Carbonyl Vinylation | Proven efficacy in hydrogen auto-transfer for creating chiral allylic alcohols. nih.gov |

| Palladium Complexes | Chemo- and Regioselective Hydrosilylation | Demonstrated control in the hydrosilylation of internal gem-difluoroallenes. acs.org |

| Chiral Iodine(I)/Iodine(III) | Enantioselective Functionalization | Success in regioselective fluorination of allenes suggests potential for asymmetric transformations. nih.gov |

Exploration of New Synthetic Applications in Pharmaceutical and Agrochemical Chemistry

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal and agrochemical research to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov cis-4,4,4-Trifluorobut-2-enol represents a versatile building block for introducing the trifluoromethyl group, which is a key pharmacophore in numerous drugs and agrochemicals.

Future research will likely focus on using this building block to synthesize novel bioactive compounds. Its structure is analogous to other valuable fluorinated intermediates, such as β-CF3-1,3-enynes, which have been used to create a diverse range of trifluoromethylated heterocycles and carbocycles. nih.gov The enol functionality of cis-4,4,4-Trifluorobut-2-enol allows for a range of reactions, including O-alkylation, O-acylation, and participation in cycloadditions, to generate more complex molecular architectures. A patent has noted that the related ketone, 4,4,4-trifluorobutane-2-one, is a useful building block for pharmaceutical products, underscoring the value of this carbon skeleton. google.com

In agrochemistry, the development of new herbicides, fungicides, and insecticides often relies on novel fluorinated scaffolds. The trifluoromethoxy (OCF3) group, for instance, has had a significant impact in this field, and the ability to easily incorporate it into heteroaromatics has been a major research focus. rsc.org Similarly, cis-4,4,4-Trifluorobut-2-enol could serve as a precursor to new classes of agrochemicals where the trifluoromethylated butenol (B1619263) side chain imparts desirable properties.

Table 2: Potential Bioactive Scaffolds from cis-4,4,4-Trifluorobut-2-enol

| Target Scaffold | Synthetic Approach | Potential Application |

|---|---|---|

| Trifluoromethyl-substituted Heterocycles | Cycloaddition or condensation reactions | Pharmaceuticals, Agrochemicals nih.gov |

| Chiral Fluorinated Side Chains | Asymmetric synthesis from the enol | Drug Discovery nih.gov |

| Fluorinated Ethers and Esters | Derivatization of the hydroxyl group | Pro-drugs, Bioactive compounds |

Integration of Machine Learning and AI in the Design of Synthesis for Fluorinated Compounds

Furthermore, ML models are being developed to predict the reactivity and properties of molecules. For instance, a machine learning approach has been successfully used to predict the fluorinating strength of various electrophilic fluorinating reagents. rsc.org Similar models could be developed to predict the stereochemical outcome of reactions involving cis-4,4,4-Trifluorobut-2-enol with different catalysts and substrates. This predictive power would significantly accelerate the discovery of optimal reaction conditions, reducing the need for extensive empirical screening. nih.gov The integration of AI with automated synthesis platforms could ultimately lead to the rapid, on-demand synthesis of libraries of compounds derived from this fluorinated building block for biological screening. nih.gov

Table 3: Applications of AI/ML in the Chemistry of cis-4,4,4-Trifluorobut-2-enol

| AI/ML Application | Specific Task | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | Proposing synthetic routes to or from the target molecule. | Discovery of novel, more efficient, and safer synthetic pathways. arxiv.orgchemcopilot.com |

| Reaction Outcome Prediction | Predicting product distribution, yield, and stereoselectivity. | Reduces experimental effort and accelerates optimization. |

| Catalyst Design | Identifying optimal catalyst structures for desired transformations. | Speeds up the development of novel catalytic systems. |

Interdisciplinary Research at the Interface of Synthetic, Computational, and Materials Chemistry

The unique properties of fluorinated compounds extend beyond pharmaceuticals and agrochemicals into the realm of materials science. Fluoropolymers, for example, are known for their high thermal stability, chemical resistance, and unique surface properties. mdpi.com Future research on cis-4,4,4-Trifluorobut-2-enol will likely involve interdisciplinary collaborations to explore its potential as a monomer or precursor for new functional materials.

Researchers have already developed methods to incorporate trifluoromethyl groups into macromolecules using organoboron intermediates, creating polymers with low surface tension and excellent dielectric properties. technologypublisher.com The vinyl group in cis-4,4,4-Trifluorobut-2-enol makes it a candidate for polymerization reactions, potentially leading to new fluorinated polymers with tailored properties. The hydroxyl group offers a handle for further functionalization, either before or after polymerization, to create materials with specific surface activities or cross-linking capabilities.

Computational chemistry will play a crucial role in this interdisciplinary effort. Quantum mechanical calculations can be used to predict the electronic structure, reactivity, and spectral properties of the monomer and resulting polymers. Combining computational chemistry with machine learning can provide powerful predictive insights into material properties, accelerating the design and discovery of new materials without the need for exhaustive synthesis and testing. acs.org This synergy between synthetic chemistry (to create the molecules), computational chemistry (to understand and predict their behavior), and materials science (to characterize and apply the resulting materials) represents a key future direction for unlocking the full potential of specialized building blocks like cis-4,4,4-Trifluorobut-2-enol.

Q & A

Q. What are the established synthetic routes for 4,4,4-Trifluorobut-2-enol (cis), and how can its purity be optimized?

Methodological Answer: The Tsuji-Trost reaction catalyzed by palladium nanoparticles is a key synthesis method. Using 4,4,4-trifluorobut-2-en-1-yl acetate or carbonate as precursors, nucleophiles (e.g., phenols, amines) are regioselectively introduced. To minimize isomerization (up to 20% in phenol reactions), optimize reaction conditions:

Q. What spectroscopic and analytical techniques are recommended for characterizing 4,4,4-Trifluorobut-2-enol (cis)?

Methodological Answer:

- NMR : NMR is critical for confirming the trifluoromethyl group’s presence and stereochemistry (cis vs. trans). NMR resolves double-bond geometry.

- GC-MS : Quantify purity and detect isomers or byproducts.

- IR Spectroscopy : Identify hydroxyl (O-H stretch ~3200–3600 cm) and C=C (1630–1680 cm) functional groups.

Cross-reference with databases (e.g., Biopharmacule Speciality Chemicals catalog entries) for spectral benchmarks .

Advanced Research Questions

Q. How can isomerization during Tsuji-Trost reactions of 4,4,4-Trifluorobut-2-enol derivatives be systematically mitigated?

Methodological Answer: Isomerization arises via Pd-mediated allylic rearrangement. Mitigation strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and reduce side pathways.

- Additives : Use coordinating ligands (e.g., PPh) to modulate Pd nanoparticle surface activity.

- Kinetic monitoring : Employ in-situ NMR or GC to track reaction progress and terminate before isomerization dominates .

Q. What post-synthetic transformations are feasible for 4,4,4-Trifluorobut-2-enol (cis), and how do they expand its utility?

Methodological Answer:

- Hydrogenation : Catalytic hydrogenation (H, Pd/C) yields saturated 4,4,4-trifluorobutanol, useful in fluorinated surfactant studies.

- Diels-Alder Reactions : React with dienophiles (e.g., maleic anhydride) to synthesize fluorinated cyclohexene derivatives.

- Asymmetric Dihydroxylation : Sharpless conditions (OsO, chiral ligands) produce chiral diols for enantioselective catalysis research .

Q. How can computational methods elucidate the electronic effects of the trifluoromethyl group on reactivity?

Methodological Answer:

- DFT Calculations : Model the electron-withdrawing effect of CF on allylic systems. Focus on LUMO localization at the double bond to predict nucleophilic attack sites.

- Molecular Dynamics : Simulate solvent interactions to optimize reaction media.

- Transition State Analysis : Compare energy barriers for isomerization vs. desired pathways to guide catalyst design .

Q. What are the challenges in studying surface interactions of 4,4,4-Trifluorobut-2-enol (cis) in heterogeneous systems?

Methodological Answer:

- Adsorption Studies : Use microspectroscopic imaging (e.g., AFM-IR) to map interactions with metal oxides or polymers.

- Oxidative Stability : Test under UV/ozone exposure to assess decomposition pathways relevant to environmental interfaces.

- Reactivity with Oxidants : Probe surface-bound reactions using XPS or ToF-SIMS to identify degradation products .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported reaction yields or isomer ratios for this compound?

Methodological Answer:

- Replicate Conditions : Ensure exact replication of catalyst preparation (e.g., Pd nanoparticle synthesis method).

- Batch Analysis : Compare GC traces across multiple synthesis batches to identify variability.

- Peer Validation : Cross-check with independent labs using shared protocols, emphasizing solvent dryness and inert atmosphere controls .

Research Gaps and Future Directions

Q. What underexplored applications of 4,4,4-Trifluorobut-2-enol (cis) warrant further investigation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.